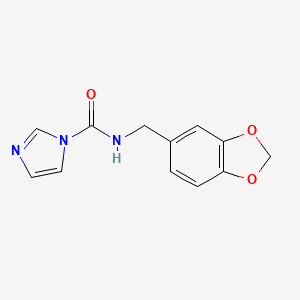

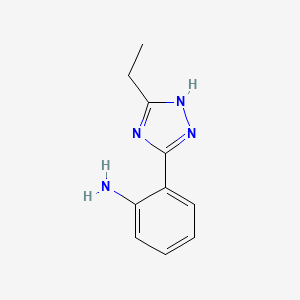

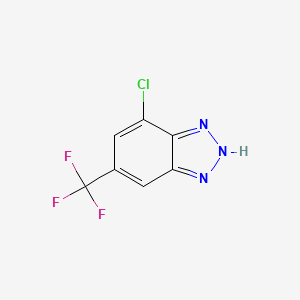

![molecular formula C13H11N3O2S B1416594 7-(4-metoxifenil)-2-metil[1,3]tiazolo[4,5-d]piridazin-4(5H)-ona CAS No. 941868-60-6](/img/structure/B1416594.png)

7-(4-metoxifenil)-2-metil[1,3]tiazolo[4,5-d]piridazin-4(5H)-ona

Descripción general

Descripción

Thiazolo[5,4-d]pyridazine compounds are a class of heterocyclic compounds that contain a thiazole ring fused with a pyridazine ring . These compounds are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . They have been used in the design of conjugated microporous polymers (CMPs), which are multifaceted photocatalysts .

Synthesis Analysis

While specific synthesis methods for your compound are not available, thiazolo[5,4-d]pyridazine compounds can be synthesized through various methods. For instance, CMPs linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity .Molecular Structure Analysis

The thiazolo[5,4-d]pyridazine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure allows these compounds to have broad absorption of visible light and higher efficiency of charge transfer .Chemical Reactions Analysis

Thiazolo[5,4-d]pyridazine compounds have been used in green light-driven selective aerobic oxidation of amines . They have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen .Aplicaciones Científicas De Investigación

Dispositivos Electroluminiscentes

Los derivados de tiazolo[4,5-d]piridazinona exhiben excelentes estructuras electrónicas con brechas de energía típicamente en el rango de 2.5–3.0 eV, lo que es propicio para aplicaciones electroluminiscentes (EL). Su adecuada estabilidad térmica y valiosas propiedades fotofísicas los hacen adecuados para su uso en dispositivos EL. Estos compuestos pueden servir como materiales huésped para emisiones amarillo-verdosas y amarillo-verdosas, lo que es bastante único para las moléculas orgánicas pequeñas, demostrando su potencial en el desarrollo de dopantes novedosos, de bajo peso y totalmente orgánicos para dispositivos EL .

Semiconductores Orgánicos

El núcleo de tiazolo[4,5-d]piridazinona es un sistema deficiente en electrones con alta estabilidad oxidativa y una estructura plana rígida, lo que permite una superposición π–π intermolecular eficiente. Esto lo convierte en un bloque de construcción prometedor en la síntesis de semiconductores para la electrónica plástica. La parte principal de tiazolo[4,5-d]piridazinona ya posee características atractivas para aplicaciones en electrónica orgánica, particularmente en el campo de la fotovoltaica orgánica .

Química Sintética

En química sintética, los compuestos de tiazolo[4,5-d]piridazinona se utilizan como intermediarios en la preparación de diversos derivados de tiazolopiridina y tetrahidrotiazolopiridina. Estos derivados tienen una gama de aplicaciones, incluido el desarrollo de nuevos productos farmacéuticos y agroquímicos .

Materiales Optoelectrónicos

Debido a sus excelentes estructuras electrónicas y estabilidad térmica, los compuestos de tiazolo[4,5-d]piridazinona son valiosos para aplicaciones en materiales optoelectrónicos. Se pueden utilizar en el diseño y síntesis de materiales para diodos emisores de luz (LED), células solares y otros dispositivos que requieren materiales con propiedades electrónicas y fotofísicas específicas .

Ciencia de Materiales

Los materiales a base de tiazolo[4,5-d]piridazinona son de interés en la ciencia de los materiales debido a su estructura plana rígida y su naturaleza deficiente en electrones. Se exploran por su potencial para crear nuevos materiales con propiedades mejoradas para diversas aplicaciones, incluida la electrónica flexible y los sensores .

Mecanismo De Acción

The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds might be more effective or stable under acidic or alkaline conditions, at certain temperatures, or in the presence of specific cofactors .

Análisis Bioquímico

Biochemical Properties

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it interacts with estrogen receptors, serving as a ligand that can modulate receptor activity . These interactions highlight the potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in therapeutic applications.

Cellular Effects

The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one affects gene expression by modulating transcription factors and other regulatory proteins . These cellular effects underscore its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the diverse biological activities of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . These factors influence the overall pharmacokinetics and therapeutic potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.

Subcellular Localization

The subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQMQTWRHXCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)

![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)

![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)

![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)